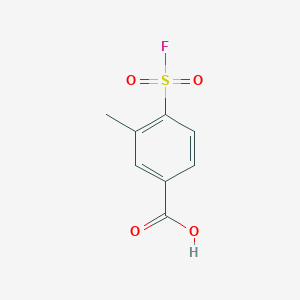

4-(Fluorosulfonyl)-3-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluorosulfonyl-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOAEHMAYVHGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308838 | |

| Record name | NSC210241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33866-06-7 | |

| Record name | NSC210241 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC210241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Insights of the Fluorosulfonyl Group in Aryl Carboxylic Acids

Sulfur(VI)-Fluoride Exchange (SuFEx) Reaction Mechanisms

SuFEx chemistry leverages the unique properties of the sulfur(VI)-fluoride bond to create highly reliable and selective transformations. monash.edu Unlike the more common sulfonyl chlorides, which can undergo reduction, sulfur(VI) fluorides exclusively react via substitution at the sulfur center. nih.govadvanceseng.com This chemoselectivity, combined with the high stability of the S-F bond under many conditions, makes SuFEx a valuable tool for constructing complex molecules. sigmaaldrich.comchem-station.com

The central sulfur atom in the fluorosulfonyl group is highly electrophilic, making it a prime target for nucleophiles. nih.gov The SuFEx reaction is initiated by the attack of a nucleophile on this electron-deficient sulfur atom. nih.govyoutube.com While the S-F bond is generally stable, its reactivity can be "unleashed" under specific conditions, allowing for rapid reaction with certain nucleophiles. nih.gov

The reaction is particularly effective with O-centered nucleophiles like phenols (both unprotected and silyl-protected) and alkoxy anions, as well as specific types of amines. nih.gov The stability of the fluorosulfonyl group towards many other nucleophiles, including water, provides a high degree of orthogonality in chemical reactions. nih.gov The activation of the S-F bond for these exchange reactions often requires the assistance of catalysts such as tertiary amines, amidines, guanidines, phosphazines, Lewis acids, or bifluoride salts. nih.govchem-station.com For instance, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting SuFEx reactions, particularly with silyl-protected phenols. nih.govchem-station.com

A general mechanism for SuFEx involves a nucleophilic addition-elimination pathway at the sulfur(VI) center. The incoming nucleophile attacks the sulfur atom, forming a transient intermediate, which then eliminates the fluoride (B91410) ion to yield the final sulfonated product. chem-station.com

However, this inherent stability can be overcome to allow for controlled reactivity. The activation of the S-F bond can be achieved through the use of proton or silicon reagents, which facilitate the exchange reaction. nih.govadvanceseng.comchem-station.comacs.org This latent reactivity is a key feature of SuFEx, enabling its use as a "click" reaction—a reaction that is high-yielding, wide in scope, and generates only inoffensive byproducts. sigmaaldrich.comnih.gov The reactivity of different S(VI)-F containing compounds in SuFEx reactions can vary, influencing the choice of catalyst and reaction conditions. For example, the amount of DBU catalyst required is significantly higher for aryl sulfonyl fluorides (R-SO₂F) compared to other SuFEx-active compounds. nih.gov

Interactive Table: SuFEx Reaction Parameters

| SuFEx Hub | Activating Agent/Catalyst | Nucleophile |

| Aryl Sulfonyl Fluoride | DBU, Et₃N, Lewis Acids | Phenols, Amines |

| Sulfuryl Fluoride (SO₂F₂) | Tertiary Amines | Aryl Alcohols |

| Ethenesulfonyl Fluoride (ESF) | Michael Addition | N, O, S, C Nucleophiles |

Radical Reactivity of the Fluorosulfonyl Group

Beyond its role in SuFEx chemistry, the fluorosulfonyl group can also participate in radical reactions, providing alternative pathways for the functionalization of organic molecules. nih.gov

The fluorosulfonyl radical (FSO₂•) is a highly reactive intermediate that has seen increasing use in organic synthesis. nih.gov Its generation can be achieved from various precursors. One common method involves the use of sulfuryl chlorofluoride (FSO₂Cl) as a radical source. nih.gov Another approach utilizes the addition of a trifluoromethyl radical (CF₃•) to allylsulfonic acid derivatives, followed by β-fragmentation to release the fluorosulfonyl radical. nih.gov More recently, photocatalytic methods have been developed to generate sulfonyl radicals from sulfonamides, which can then be used in a variety of transformations. acs.org Diaryliodonium salts have also been employed as aryl radical precursors in reactions that ultimately form aryl sulfonyl fluorides. nih.gov

The fluorosulfonyl radical is noted for its instability, which has historically limited its synthetic applications. nih.gov However, modern techniques have enabled its effective generation and in situ trapping in a variety of useful chemical transformations. rsc.org

Once generated, the fluorosulfonyl radical can participate in a range of functionalization reactions. A prominent application is in the difunctionalization of alkenes and alkynes. nih.gov For instance, the addition of the fluorosulfonyl radical to an alkyne can generate a vinyl radical, which can then be trapped by another radical species, such as a trifluoromethyl radical, to create a highly functionalized alkene. nih.gov This process allows for the vicinal addition of two different functional groups across a double or triple bond. nih.gov

Radical cyclization reactions are another important application. nih.gov In these reactions, a sulfonyl radical can add to an unsaturated bond within the same molecule, initiating a cyclization cascade to form ring structures. nih.gov This strategy has been used to construct chromanes bearing a fluorosulfonyl group. researchgate.net Furthermore, radical-mediated hydro-fluorosulfonylation of alkenes and alkynes has been established, providing access to a variety of sulfonyl fluoride compounds. researchgate.net These radical-mediated processes often exhibit broad functional group tolerance and can be used for the late-stage functionalization of complex molecules, including pharmaceuticals. nih.govresearchgate.net

Interactive Table: Radical Reactions of the Fluorosulfonyl Group

| Reaction Type | Radical Source | Substrate |

| Vicinal Difunctionalization | Allylsulfonic acid derivatives + CF₃• | Aryl Alkyl Alkynes |

| Fluorosulfonylation | Sulfuryl chlorofluoride (FSO₂Cl) | Alkenes |

| Cyclization/Arylation | Not specified in snippets | Alkenes |

| Hydro-fluorosulfonylation | 1-fluorosulfonyl-pyridinium salts | Alkenes, Alkynes |

Other Electrophilic Reactions Involving the Fluorosulfonyl Moiety

While the sulfur atom of the fluorosulfonyl group is a powerful electrophile, the aromatic ring to which it is attached can also undergo electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.com In the case of 4-(Fluorosulfonyl)-3-methylbenzoic acid, the existing substituents—the fluorosulfonyl group, the methyl group, and the carboxylic acid group—will influence the rate and regioselectivity of any subsequent electrophilic attack on the benzene (B151609) ring. libretexts.org

Generally, electrophilic aromatic substitution involves the reaction of an electrophile with the π-electron system of the aromatic ring, leading to the substitution of a hydrogen atom. byjus.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.combyjus.com The fluorosulfonyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. Conversely, the methyl group is an electron-donating group and an ortho-, para-director. The carboxylic acid group is also deactivating and a meta-director. The interplay of these directing effects would determine the position of further substitution on the aromatic ring of this compound.

Aryl fluorosulfonates, which are structurally related to aryl sulfonyl fluorides, have been shown to act as electrophilic partners in various cross-coupling reactions, such as Negishi, Suzuki-Miyaura, and Sonogashira couplings. nih.govsemanticscholar.org These reactions, catalyzed by transition metals like palladium, involve the coupling of the aryl group with an organometallic nucleophile. nih.gov This reactivity highlights another facet of the electrophilic nature of compounds containing the aryl-SO₂F moiety, where the entire aryl fluorosulfate (B1228806) can act as an electrophile. nih.govsemanticscholar.org

Influence of Carboxylic Acid Functionality on Fluorosulfonyl Reactivity in this compound

The reactivity of the fluorosulfonyl group in aromatic compounds is intricately linked to the electronic environment of the benzene ring. In the specific case of This compound , the interplay between the fluorosulfonyl group (-SO₂F), the carboxylic acid group (-COOH), and the methyl group (-CH₃) dictates the electrophilicity of the sulfur atom and, consequently, its susceptibility to nucleophilic attack.

The fluorosulfonyl group is recognized for its unique reactivity profile; it is relatively stable and resistant to hydrolysis under physiological conditions, yet it can be activated to react with nucleophiles. nih.gov This balance of stability and reactivity makes aryl sulfonyl fluorides valuable in various chemical and biological applications. nih.govmdpi.com The reactivity is significantly modulated by other substituents on the aromatic ring.

In This compound , the carboxylic acid group is positioned meta to the fluorosulfonyl group. Both the fluorosulfonyl and carboxylic acid groups are strong electron-withdrawing groups. This is quantitatively supported by their Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing character.

The presence of the strongly electron-withdrawing carboxylic acid group at the meta position enhances the electrophilic character of the sulfur atom in the fluorosulfonyl moiety. By withdrawing electron density from the aromatic ring through inductive and resonance effects, the -COOH group makes the sulfur atom more electron-deficient and thus more susceptible to attack by nucleophiles. This is a general trend observed in nucleophilic aromatic substitution reactions, where electron-withdrawing groups activate the ring towards attack.

Conversely, the methyl group at the 3-position is a weak electron-donating group. Its effect on the reactivity of the fluorosulfonyl group is likely to be minor compared to the powerful electron-withdrawing influence of the carboxylic acid.

The mechanism of nucleophilic attack on an aryl sulfonyl fluoride typically proceeds through a nucleophilic substitution at the sulfur atom. The reaction can occur either by direct substitution of the fluoride ion or via an elimination-addition pathway involving a trigonal bipyramidal intermediate. The increased electrophilicity of the sulfur atom in This compound , due to the electronic influence of the carboxylic acid, would facilitate the formation of the transition state or intermediate in either mechanistic pathway.

It is also plausible that under certain conditions, particularly in the presence of a base, the carboxylic acid could be deprotonated to the carboxylate (-COO⁻). In this form, it would exert a weaker electron-withdrawing inductive effect. However, the potential for intramolecular catalysis, where the carboxylate group might interact with the incoming nucleophile or the sulfonyl group, cannot be entirely ruled out, though it is less likely given the meta orientation.

Data Table: Hammett Substituent Constants

The following table presents the Hammett constants (σ) for the substituents present in This compound and related groups. These values provide a quantitative measure of their electronic effects on the aromatic ring, which in turn influences the reactivity of the fluorosulfonyl group. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

| -COOH | +0.37 | +0.45 | Strong Electron-Withdrawing |

| -SO₂F | +0.80 | +0.91 | Very Strong Electron-Withdrawing |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0 | 0 | Neutral (Reference) |

Data sourced from various compilations of Hammett constants.

Strategic Applications in Advanced Organic Synthesis

Fluorosulfonyl Benzoic Acid Derivatives as Building Blocks in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The fluorosulfonyl group is a key player in SuFEx chemistry, a member of the click chemistry family.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a robust tool for forging strong covalent links between molecular building blocks. The core of this chemistry is the reaction of a fluorosulfonyl group (-SO₂F) with a nucleophile, such as a silylated phenol (B47542) or amine, to form a stable sulfonate (-SO₂-O-) or sulfonamide (-SO₂-N-) linkage. This process is highly efficient and produces minimal byproducts.

The presence of the -SO₂F group in derivatives of 4-(Fluorosulfonyl)-3-methylbenzoic acid makes them valuable monomers or functionalizing agents in polymer science. For instance, these molecules can be attached to polymer backbones, introducing new properties or providing sites for further modification. The stability of the resulting sulfonate or sulfonamide bonds is a significant advantage, leading to the creation of durable and robust materials. rsc.org The versatility of SuFEx allows for the synthesis of a wide array of polymers, from linear chains to complex, cross-linked networks with applications in advanced materials. nih.gov

| SuFEx Reaction Overview | |

| Electrophile | Aryl Fluorosulfonyl Group (e.g., from this compound derivatives) |

| Nucleophile | Silylated Phenols, Amines |

| Resulting Linkage | Sulfonate (Ar-SO₂-O-Ar'), Sulfonamide (Ar-SO₂-NR-Ar') |

| Key Features | High efficiency, high stability, broad functional group tolerance |

The principles of SuFEx and the reactivity of sulfonyl fluorides are also applicable to the construction of complex, non-polymeric structures like macrocycles. Fluorosulfate (B1228806) groups, which are closely related to fluorosulfonyls, have been employed as electrophiles in the synthesis of macrocyclic libraries for applications such as chemical proteomics. luxembourg-bio.com In these syntheses, a molecule containing a fluorosulfate can react intramolecularly with a nucleophile on the same molecule to form a cyclic structure.

Furthermore, the reactivity of sulfonyl fluorides extends to cycloaddition reactions. For example, ethenesulfonyl fluoride has been shown to react with diazo compounds to form highly substituted cyclobutane (B1203170) derivatives. nih.gov This type of reaction, while not a direct application of this compound itself, demonstrates the potential of the fluorosulfonyl moiety to participate in the formation of complex cyclic systems, including strained rings like cyclobutenes, which are valuable intermediates in organic synthesis.

Synthetic Utility Beyond Click Chemistry

Beyond its role in SuFEx, the functional groups of this compound enable a range of other important synthetic transformations.

The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental reactions in organic chemistry. nih.gov The carboxylic acid group of this compound can be readily converted to an amide. This typically requires the activation of the carboxylic acid to make it more electrophilic. Common methods include conversion to an acid chloride, or the use of coupling reagents that form a highly reactive intermediate in situ. rsc.orgscripps.edu

The fluorosulfonyl group, being strongly electron-withdrawing, increases the acidity of the carboxylic acid proton but does not directly participate in the amide bond formation. The general process involves activating the carboxyl group, followed by nucleophilic attack by an amine. acs.org The presence of the fluorosulfonyl group can, however, influence the reactivity of the molecule in subsequent steps.

General Steps for Amide Bond Formation:

Activation: The carboxylic acid is reacted with a coupling agent (e.g., DCC, HATU) or a chlorinating agent (e.g., thionyl chloride) to form a highly reactive intermediate.

Coupling: The activated species is then treated with a primary or secondary amine, which acts as a nucleophile, attacking the carbonyl carbon.

Product Formation: A stable amide bond is formed, along with byproducts from the coupling agent.

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of C-H bonds, streamlining synthetic routes. In many cases, this process is guided by a directing group on the substrate that coordinates to the metal catalyst, bringing it into close proximity to the targeted C-H bond.

For this compound, the carboxylic acid group can serve as an effective directing group for ortho C-H activation. This would direct functionalization to the C-H bond at position 5 of the benzene (B151609) ring. The fluorosulfonyl group at position 4 would exert a strong electronic influence on the aromatic ring, potentially affecting the rate and efficiency of the C-H activation step. While the fluorosulfonyl group itself is not typically considered a primary directing group in this context, its presence is a key feature of the electronic landscape of the substrate.

| C-H Activation of this compound | |

| Directing Group | Carboxylic Acid (at C1) |

| Predicted Site of Functionalization | C5-H (ortho to the carboxylic acid) |

| Role of Fluorosulfonyl Group | Strong electron-withdrawing group, influences electronic environment of the ring |

| Potential Catalysts | Palladium (II), Rhodium (III), Copper (II) luxembourg-bio.com |

Achieving stereoselectivity, the control of the three-dimensional arrangement of atoms, is a major goal in modern synthesis. Directing groups can play a crucial role in stereoselective reactions by locking the substrate into a specific conformation during the bond-forming step.

While the fluorosulfonyl group itself is not a common chiral directing group, its presence on a molecule like this compound can be leveraged in stereoselective synthesis. For example, the carboxylic acid can be coupled with a chiral auxiliary. This chiral auxiliary can then direct a subsequent reaction, such as an alkylation or a cycloaddition, to occur on one face of the molecule, leading to a single enantiomer of the product. After the reaction, the chiral auxiliary can be cleaved off. In such a scenario, the bulky and electron-withdrawing fluorosulfonyl group could influence the conformational preferences of the substrate-auxiliary complex, thereby enhancing the degree of stereocontrol. The development of chiral ligands and transient directing groups has also been instrumental in achieving enantioselective C-H activation.

Late-Stage Functionalization Strategies Employing the Fluorosulfonyl Motif

The concept of late-stage functionalization (LSF) has emerged as a powerful paradigm in medicinal chemistry and drug discovery. It allows for the direct modification of complex molecules at advanced stages of their synthesis, thereby enabling the rapid generation of analogues with improved properties without the need for de novo synthesis. The fluorosulfonyl group (-SO₂F) has garnered significant attention as a versatile functional handle for LSF due to its unique combination of stability and tunable reactivity. ccspublishing.org.cnnih.gov While direct studies on the late-stage functionalization of this compound are not extensively documented, the principles and strategies developed for other aryl sulfonyl fluorides provide a clear blueprint for its potential applications.

The fluorosulfonyl moiety is remarkably stable under a wide range of reaction conditions, yet it can be selectively activated to react with various nucleophiles. This "clickable" nature, central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, makes it an ideal tool for introducing diverse functionalities into complex molecular architectures. ccspublishing.org.cnmorressier.com The presence of both a carboxylic acid and a methyl group on the aromatic ring of this compound offers additional opportunities for regioselective modifications, further expanding its utility in LSF.

Harnessing the Fluorosulfonyl Group for Molecular Diversification

The primary LSF strategy involving the fluorosulfonyl group is its reaction with nucleophiles to form stable sulfonamide, sulfonate ester, or sulfone linkages. This approach has been successfully applied to modify a variety of bioactive compounds. For instance, a general method for the palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides has been developed, enabling the late-stage introduction of the -SO₂F group into complex drug molecules like celecoxib (B62257) and sildenafil (B151) analogues. rsc.org Once installed, this group serves as a versatile anchor for further diversification.

The reactivity of the sulfonyl fluoride can be modulated by catalysts. While generally stable, its reaction with amines to form sulfonamides can be efficiently catalyzed by N-heterocyclic carbenes or a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and tetramethyldisiloxane (TMDS). researchgate.netchemrxiv.org This catalytic approach allows for the amidation of sulfonyl fluorides under mild conditions with a broad substrate scope, including sterically hindered and electronically deficient amines. chemrxiv.org

Table 1: Catalytic Amidation of Aryl Sulfonyl Fluorides

| Aryl Sulfonyl Fluoride | Amine | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzenesulfonyl fluoride | Aniline | LiHMDS | 4-Fluoro-N-phenylbenzenesulfonamide | High | researchgate.net |

| Dansyl fluoride | Piperidine | HOBt/DIPEA/TMDS | N-Dansylpiperidine | 95 | chemrxiv.org |

This table presents examples of late-stage amidation of various aryl sulfonyl fluorides, demonstrating the versatility of the fluorosulfonyl motif in forming sulfonamide bonds with different amines under catalytic conditions.

Similarly, the reaction of sulfonyl fluorides with phenols to yield sulfonate esters can be promoted by organic bases like DBU and triethylamine. researchgate.net This strategy has been employed in the high-throughput synthesis of aryl fluorosulfates from phenolic compounds, showcasing its utility in generating libraries of drug analogues for biological screening. morressier.com

Orthogonal Functionalization Strategies

The presence of the carboxylic acid and methyl groups in this compound allows for orthogonal LSF strategies, where these groups can be modified without affecting the fluorosulfonyl moiety. The carboxylic acid group, for example, can serve as a directing group for transition-metal-catalyzed C-H activation, enabling the introduction of substituents at the ortho position. While not demonstrated on this specific molecule, iridium-catalyzed borylation and other C-H functionalization reactions directed by carboxylic acids are well-established methods in organic synthesis.

Furthermore, the carboxylic acid itself can be a site for late-stage modification. It can be converted to amides, esters, or other functional groups using standard coupling chemistries. For example, a "SuFExAmide" protocol has been developed for the efficient amidation of carboxylic acids via acyl fluoride intermediates, using benzene-1,3-disulfonyl fluoride as a coupling agent. morressier.com This suggests that the carboxylic acid of this compound could be readily functionalized in a late-stage manner.

The methyl group also presents opportunities for LSF. Benzylic C-H bonds are susceptible to radical-mediated functionalization, allowing for the introduction of halogens, oxygen, or nitrogen at this position.

Table 2: Late-Stage Functionalization of Complex Molecules via the Sulfonyl Fluoride Handle

| Parent Molecule (Halogenated Intermediate) | Reagents and Conditions | Functionalized Product | Yield (%) | Reference |

|---|---|---|---|---|

| Celecoxib analogue (bromo-substituted) | Pd(dppf)Cl₂, DABSO, NFSI | Celecoxib analogue with -SO₂F | 75 | rsc.org |

| Sildenafil analogue (bromo-substituted) | Pd(dppf)Cl₂, DABSO, NFSI | Sildenafil analogue with -SO₂F | 68 | rsc.org |

This table illustrates the successful late-stage introduction of the sulfonyl fluoride group into complex, biologically active molecules, highlighting the robustness of the synthetic methodology.

Biochemical and Chemical Biology Research Applications

Design and Synthesis of Covalent Probes for Biomolecules

The design of covalent probes is a powerful strategy for the selective and irreversible modification of biomolecules, providing insights into their function and enabling the development of targeted therapeutics. 4-(Fluorosulfonyl)-3-methylbenzoic acid serves as a key building block in this endeavor.

Affinity labeling is a technique that utilizes a reactive molecule that is structurally analogous to a protein's natural ligand to covalently modify the protein's binding site. While specific studies detailing the use of this compound for the affinity labeling of Glutathione S-transferase (GST) are not prominent in the literature, the underlying principle is well-established. Arylfluorosulfates, the class of compounds to which this compound belongs, have emerged as valuable latent electrophiles for the selective labeling of proteins. nih.govThe strategy involves designing a molecule where the benzoic acid moiety can be tailored to mimic the substrate of a target enzyme, thereby directing the sulfonyl fluoride (B91410) "warhead" to the active site for covalent modification. The low intrinsic reactivity of the fluorosulfate (B1228806) group ensures that the labeling is highly specific to the target protein, minimizing off-target modifications. nih.gov

The sulfonyl fluoride moiety of this compound displays a pronounced reactivity towards nucleophilic amino acid residues, most notably tyrosine and lysine (B10760008). nih.govThis reaction is not indiscriminate; it is highly dependent on the local microenvironment within the protein. nih.govThe presence of basic amino acid residues in the vicinity of the target nucleophile can significantly enhance its reactivity by lowering its pKa, which in turn facilitates the departure of the fluoride ion and promotes the formation of a covalent bond. nih.govThis phenomenon, known as proximity-induced chemistry, allows for the highly selective, site-specific modification of proteins. nih.govBy incorporating this compound into a ligand with high affinity for a particular protein, researchers can precisely label tyrosine or lysine residues within the binding pocket. This enables the attachment of various reporter tags, such as fluorophores or biotin, for studying protein function, localization, and interactions. nih.gov

| Target Residue | Key Factors for Reactivity | Reference |

|---|---|---|

| Tyrosine | Proximity to basic residues, lowered pKa of the hydroxyl group. | nih.govnih.gov |

Development of Chemical Tools for Target Identification and Validation

The identification and validation of novel drug targets are critical steps in the drug discovery pipeline. Covalent probes derived from this compound are instrumental in this process. nih.govThese probes can be designed to form an irreversible covalent bond with their protein target. This stable linkage allows for the isolation and subsequent identification of the target protein from complex biological mixtures using techniques such as mass spectrometry. A significant advantage of using the fluorosulfate group is its low intrinsic reactivity, which drastically reduces non-specific binding to off-target proteins. nih.govThis high degree of selectivity is crucial for confidently identifying bona fide biological targets. Once a target has been identified, these covalent tools can be used to validate its function by irreversibly inhibiting its activity and observing the downstream biological consequences.

Integration into Ligand Discovery and Optimization

The principles of covalent modification are increasingly being applied to the discovery and optimization of new ligands, with the aim of creating highly potent and selective drugs.

The sulfonyl fluoride group of this compound functions as an "electrophilic warhead" that can be strategically incorporated into ligand scaffolds to create covalent inhibitors. nih.govfigshare.comThe rational design of such inhibitors involves identifying a suitable nucleophilic amino acid, such as a tyrosine or lysine, within the binding site of a target protein, for instance, an adenosine (B11128) receptor. The next step is to design a ligand that positions the sulfonyl fluoride warhead in close proximity and in the correct orientation to react with the identified nucleophile. This approach can transform a ligand with moderate reversible binding affinity into a highly potent and irreversible inhibitor. The versatility of the this compound structure allows for its integration into a wide variety of molecular frameworks to target different proteins.

The reactivity of the sulfonyl fluoride warhead is not absolute but is instead finely tuned by its molecular context. nih.govThe electronic properties of the aromatic ring and the nature of its substituents play a crucial role in modulating the electrophilicity of the sulfonyl fluoride. In this compound, the methyl group and the carboxylic acid group influence the reactivity of the warhead. A thorough understanding of these structure-reactivity relationships is paramount for the design of effective and selective covalent probes. nih.govThe goal is to achieve a delicate balance: the warhead must be reactive enough to efficiently label the intended target but not so reactive that it indiscriminately modifies other biomolecules, which could lead to off-target effects and toxicity. nih.gov

| Electrophilic Warhead Class | Targeted Residues | General Reactivity | Reference |

|---|---|---|---|

| Arylfluorosulfates | Tyrosine, Lysine | Latent, requires activation by the protein microenvironment | nih.gov |

| α-cyanoacrylates | Cysteine | Generally less reactive, can be reversible | nih.gov |

| Epoxides | Cysteine, Histidine | Less reactive, subject to steric hindrance | nih.gov |

| Vinyl sulfones | Cysteine | Can be highly reactive | nih.gov |

Emerging Research Avenues and Future Perspectives

Novel Reaction Development for Fluorosulfonyl Chemistry

The field of fluorosulfonyl chemistry is dynamic, with continuous development of novel reactions that could be applied to 4-(Fluorosulfonyl)-3-methylbenzoic acid. A significant area of advancement is the use of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of click chemistry reactions. nih.gov This methodology allows for the efficient and reliable formation of covalent bonds between a sulfonyl fluoride and a variety of nucleophiles. For this compound, this opens up possibilities for its use as a versatile building block.

Researchers are exploring the expansion of SuFEx reactions to include a wider range of coupling partners and reaction conditions. nih.govresearchgate.net The development of new catalytic systems, for instance, could enable the use of less reactive nucleophiles, thereby broadening the scope of molecules that can be synthesized from this compound. Furthermore, late-stage functionalization of complex molecules, including pharmaceuticals, using SuFEx chemistry with aryl sulfonyl fluorides has shown promise, suggesting a potential application for this compound in modifying bioactive compounds to enhance their properties. nih.gov

Another emerging area is the development of covalent inhibitors for therapeutic applications. nih.gov The sulfonyl fluoride moiety can act as a "warhead" that forms a stable covalent bond with specific amino acid residues in proteins, such as lysine (B10760008), tyrosine, serine, and histidine. nih.govnih.gov Novel reaction development in this area focuses on fine-tuning the reactivity of the sulfonyl fluoride group to achieve higher selectivity for the target protein, thereby minimizing off-target effects. Research into the factors governing this reactivity, such as the electronic and steric properties of the aryl ring, will be crucial for designing more effective and safer covalent inhibitors based on the this compound scaffold.

Computational Chemistry and Mechanistic Elucidation of Fluorosulfonyl Transformations

Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of chemical compounds. In the context of this compound, computational studies can provide valuable insights into its reactivity, stability, and potential interactions with biological targets.

Density Functional Theory (DFT) and other molecular orbital methods can be employed to calculate a range of molecular properties for substituted benzoic acids. scbt.com These calculations can help in understanding the electronic effects of the fluorosulfonyl and methyl groups on the benzoic acid ring, influencing its acidity, reactivity, and spectroscopic characteristics. Such studies can also predict the most likely sites for electrophilic and nucleophilic attack, guiding the development of new synthetic methodologies.

Mechanistic elucidation of fluorosulfonyl transformations is another area where computational chemistry plays a vital role. For instance, understanding the detailed mechanism of the SuFEx reaction, including the role of catalysts and the nature of the transition states, can lead to the design of more efficient and selective reactions. nih.gov Computational modeling can simulate the reaction pathways, identify key intermediates, and calculate activation energies, providing a deeper understanding that complements experimental studies. While specific computational studies on this compound are not widely reported, the methodologies applied to other substituted benzoic acids and sulfonyl fluorides provide a clear roadmap for future research. scbt.com

Development of Sustainable Synthetic Routes to Fluorosulfonyl Compounds

The principles of green chemistry are increasingly influencing the development of new synthetic methods. For a compound like this compound, the development of sustainable synthetic routes is a key area of future research. Traditional methods for introducing the sulfonyl fluoride group can involve harsh reagents and produce significant waste.

One promising approach is the use of milder and more environmentally benign fluorinating agents. Research into novel fluorinating reagents that are safer to handle and generate less toxic byproducts is ongoing. Additionally, the development of catalytic methods for the synthesis of sulfonyl fluorides is a major focus. Catalytic approaches can reduce the amount of reagents needed and often lead to higher selectivity and efficiency.

Patents related to the preparation of fluorinated benzoic acids suggest various strategies that could be adapted for the sustainable synthesis of this compound. google.com These include the use of more efficient catalytic systems for acylation and hydrolysis steps. The ideal synthetic route would start from readily available and renewable starting materials, use non-toxic reagents and solvents, and minimize energy consumption and waste generation. As the demand for functionalized molecules like this compound grows, the development of such sustainable routes will become increasingly important.

Expanding the Scope of Fluorosulfonyl Benzoic Acid Derivatives in Interdisciplinary Research

The unique combination of a reactive sulfonyl fluoride and a versatile benzoic acid handle in this compound makes it a promising candidate for a wide range of interdisciplinary research applications. The benzoic acid group can be readily converted into other functional groups or used to attach the molecule to larger scaffolds, while the sulfonyl fluoride group can participate in specific covalent interactions. ossila.com

In the field of chemical biology, derivatives of this compound could be developed as chemical probes to study protein function. nih.gov By attaching a reporter tag (such as a fluorophore or a biotin) to the benzoic acid moiety, researchers can use the sulfonyl fluoride to covalently label specific proteins in a complex biological sample. This can help in identifying the targets of bioactive small molecules and in mapping protein-protein interaction networks.

In medicinal chemistry and drug discovery, the potential of sulfonyl fluorides as covalent inhibitors is a major area of exploration. nih.gov A derivative of this compound could be designed to target a specific enzyme or receptor implicated in a disease. The benzoic acid part could be modified to optimize binding affinity and pharmacokinetic properties, while the sulfonyl fluoride would ensure a durable therapeutic effect through covalent bond formation. The discovery that arylfluorosulfates, which can be derived from sulfonyl fluorides, can exhibit improved anticancer activity compared to their phenolic precursors highlights the potential for creating novel therapeutics. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Fluorosulfonyl)-3-methylbenzoic acid, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves functionalizing a pre-existing benzoic acid scaffold. A validated method involves sulfonation of 3-methylbenzoic acid derivatives. For example, chlorosulfonic acid can introduce the sulfonyl chloride group, followed by fluorination using potassium fluoride or tetrabutylammonium fluoride to replace chlorine with fluorine . Optimization strategies include:

- Temperature Control : Sulfonation reactions often require low temperatures (0–5°C) to prevent over-sulfonation.

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates.

- Catalytic Additives : Use of pyridine or DMAP to neutralize HCl byproducts enhances reaction efficiency.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity. The fluorosulfonyl group exhibits distinct deshielding effects (e.g., F NMR at δ −40 to −60 ppm) .

- LC-MS/MS : Quantifies trace impurities and verifies molecular weight ([M-H] ion expected at m/z 246.0 for CHFOS) .

- FT-IR : Sulfonyl (S=O) stretching vibrations appear at 1350–1200 cm, and carboxylic acid (C=O) at ~1700 cm .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, LC-MS) when characterizing derivatives under varying experimental conditions?

Answer:

Discrepancies may arise from solvation effects, tautomerism, or impurities. Mitigation strategies include:

- Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d for polar compounds) to reduce solvent-induced shifts in NMR .

- pH Control : Carboxylic acid protonation states (neutral vs. deprotonated) alter NMR splitting patterns; adjust using trifluoroacetic acid or ammonium hydroxide .

- High-Resolution MS : Confirm molecular formulas to distinguish isobaric impurities.

- Cross-Validation : Compare data with computational predictions (DFT calculations for NMR chemical shifts) .

Advanced: What strategies are effective in evaluating the inhibitory potential of this compound against sulfotransferase enzymes, and how can structural modifications enhance selectivity?

Answer:

- Enzyme Assays : Use fluorometric or radiometric assays to measure sulfotransferase activity. For example, monitor the transfer of S-labeled sulfate from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to a substrate .

- Structure-Activity Relationship (SAR) :

- Crystallography : Co-crystallize the compound with the enzyme to identify binding motifs and guide rational design .

Advanced: How does the fluorosulfonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) compared to other sulfonyl derivatives?

Answer:

The fluorosulfonyl group is a stronger electron-withdrawing group (EWG) than chlorosulfonyl or methylsulfonyl, activating the benzene ring for NAS. Key observations:

- Reactivity Order : Fluorosulfonyl > Chlorosulfonyl > Methylsulfonyl due to electronegativity differences .

- Leaving Group Ability : Fluoride is a poorer leaving group than chloride, requiring harsher conditions (e.g., elevated temperatures or Lewis acid catalysts like AlCl) for substitution .

- Applications : This reactivity enables synthesis of bioconjugates (e.g., peptide linkages) or polymer precursors .

Advanced: What computational methods are recommended for predicting the physicochemical properties of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict pKa (carboxylic acid ~2.5–3.0), logP (~1.8), and solubility .

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to assess bioavailability .

- Docking Studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., sulfotransferases) .

Advanced: How can researchers address stability challenges (e.g., hydrolysis) during storage or in vivo studies?

Answer:

- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the sulfonyl fluoride group .

- pH Buffering : In aqueous formulations, maintain pH 5–6 to balance carboxylic acid deprotonation and sulfonyl fluoride stability .

- Protective Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) during synthesis to reduce reactivity .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation and fluoride release .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal to hydrolyze reactive groups .

- Storage : Keep in amber glass vials at −20°C to minimize photodegradation and moisture absorption .

Advanced: What role does the methyl group at the 3-position play in modulating the compound’s biological activity?

Answer:

- Steric Effects : The methyl group enhances hydrophobic interactions in enzyme binding pockets (e.g., sulfotransferases), improving affinity .

- Metabolic Stability : Methylation reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .

- Crystallinity : The group improves crystallinity, aiding purification and formulation .

Advanced: How can isotopic labeling (e.g., 18^{18}18F, 13^{13}13C) be applied to track the compound’s metabolic fate in pharmacokinetic studies?

Answer:

- F Labeling : Introduce F via nucleophilic substitution (KF/Kryptofix® 222) for PET imaging to monitor tissue distribution .

- C-Labeled Carboxylic Acid : Synthesize using CO in carboxylation reactions for tracing metabolic pathways via NMR or MS .

- Applications : Quantify renal clearance or identify bioactive metabolites in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.